molecular formula C14H13F3N2O2 B2448571 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1012983-57-1

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2448571
CAS RN: 1012983-57-1
M. Wt: 298.265
InChI Key: HUXVFIGKLBYMCE-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. TFP is a potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes that play a crucial role in regulating cellular signaling pathways. In

Scientific Research Applications

Synthesis of 2’-O-Methyl and 2’-O-(2-Methoxyethyl)-RNA

A team from the MRC Laboratory of Molecular Biology reported on a two-residue nascent-strand steric gate that controls the synthesis of 2’-O-methyl and 2’-O-(2-methoxyethyl)-RNA . This discovery could have significant implications for the synthesis of these modified RNAs, which are of interest in nucleic-acid-based drug development .

Use in Antisense Oligonucleotide Modifications

The structural elements of 2’-O-methoxyethyl (MOE) have been combined with those of locked nucleic acid (LNA) antisense oligonucleotide (AON) modifications. This combination resulted in the highly nuclease-resistant 2’,4’-constrained MOE and ethyl bicyclic nucleic acids (cMOE and cEt BNA, respectively) . These modifications could be used in the development of more stable and effective antisense therapies .

Use in Organic Synthesis Reactions

2-Cyanoacrylic acid 2-methoxyethyl ester, a compound similar to the one , can be used in organic synthesis reactions, such as polymerization, condensation, and esterification .

Use in Coatings and Adhesives

This compound can also be used as an ingredient in coatings and adhesives, providing good adhesion and durability .

Use in Drug Development

The ability to synthesize 2’-modified RNAs enzymatically opens up these compounds for use in several approved nucleic acid therapeutics . This could potentially lead to the development of new drugs with improved properties .

Use in Directed Evolution and Nanotechnology

The enzymatic synthesis of 2’-modified RNAs also allows for their wider exploration in directed evolution and nanotechnology . This could lead to the development of new materials and technologies .

properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-21-7-6-19-13(20)11(9-18)8-10-2-4-12(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXVFIGKLBYMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72084782

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